molecular formula C11H16O B1265116 (4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane

(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane

Cat. No.: B1265116
M. Wt: 164.24 g/mol
InChI Key: FGTDBQOZSXDUKZ-WHXUTIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide derived from (4S)-limonene. It derives from a hydride of a (4S)-limonene.

Scientific Research Applications

Synthesis Processes

(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane is utilized in various synthesis processes. For instance, it's involved in the efficient synthesis of related compounds like (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, achieved through a combination of methylation and epoxidation, followed by stereoselective reduction (Selezneva, Gimalova, Valeev, & Miftakhov, 2011).

Chiral Building Blocks

This compound is also pivotal in the preparation of enantiomerically pure chiral building blocks for terpenoids, demonstrating its significant role in stereochemical studies and synthetic chemistry. For example, it has been used in the total synthesis of compounds like eudesmanes, agarofurans, and norcarotenoids, highlighting its versatility in complex molecular structures (Yu, 2005).

Molecular Structure and Spectroscopy

Another application area is in the study of molecular structures and spectroscopy. For instance, S-(-)-Limonene oxide, which includes this compound in its structure, has been analyzed using vibrational circular dichroism, infrared, and Raman spectroscopy. This has provided insights into the conformations and rotamers of such molecules, beneficial for understanding the chemical behavior and properties of terpenes and related compounds (Moreno, Ureña, & González, 2009).

Thermochemical Properties

The compound is also important in the study of thermochemical properties. Research has been conducted on oxabicycloheptenes, which include this compound, to understand their enthalpy of formation, entropy, and heat capacity. Such studies are crucial for applications in atmospheric photochemical oxidation and understanding the behavior of these compounds under different thermal conditions (Bozzelli, Rajasekaran, & Hur, 2006).

Antimicrobial Activity

In the field of pharmacology, derivatives of this compound have been isolated from Pimpinella species and evaluated for their antimicrobial activities. This highlights the potential of this compound in the development of new antimicrobial agents (Tabanca et al., 2003).

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4S)-1-methyl-2-methylidene-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H16O/c1-7(2)9-5-8(3)11(4)10(6-9)12-11/h9-10H,1,3,5-6H2,2,4H3/t9-,10?,11?/m0/s1

InChI Key

FGTDBQOZSXDUKZ-WHXUTIOJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2C(O2)(C(=C)C1)C

SMILES

CC(=C)C1CC2C(O2)(C(=C)C1)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=C)C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane
Reactant of Route 4
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane

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